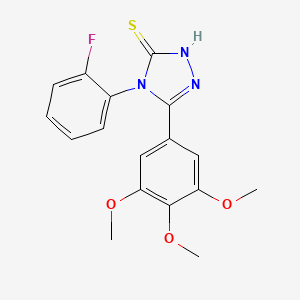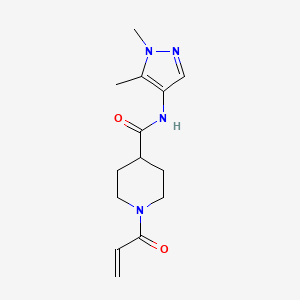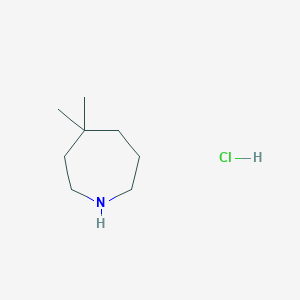![molecular formula C15H21N B2558640 6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine] CAS No. 1342594-49-3](/img/structure/B2558640.png)
6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine] is a chemical compound with the CAS Number: 1342594-49-3 . It has a molecular weight of 215.34 . The IUPAC name for this compound is the same as the common name . The InChI Code for this compound is 1S/C15H21N/c1-2-8-14-13(6-1)7-3-4-9-15(14)10-5-11-16-12-15/h1-2,6,8,16H,3-5,7,9-12H2 .
Molecular Structure Analysis
The molecular structure of 6,7,8,9-tetrahydrospiro[benzo7annulene-5,3’-piperidine] contains a total of 39 bonds. These include 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form of this compound is oil .Scientific Research Applications
Synthesis and Utility in Drug Discovery
Spiropiperidines, such as "6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]," have garnered attention in drug discovery due to their complex three-dimensional structures. These compounds are explored for their potential in creating new pharmacophores, with research focusing on the methodologies for constructing spiropiperidines. Different synthetic strategies are employed to form the spiro-ring on a preformed piperidine ring or vice versa, highlighting the chemical versatility and potential for discovering new therapeutic agents (Griggs, Tape, & Clarke, 2018).
Role in Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives, closely related to the structural motif of "6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]," have been extensively studied for their wide range of therapeutic applications. These include roles as antipsychotic, antihistamine, antianginal, and antidepressant agents, among others. Modifications in the piperazine nucleus can lead to significant differences in the medicinal properties of the resulting molecules, indicating the importance of structural diversity within this chemical class for drug development (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Research into piperazine analogs and their structural relatives has also highlighted their potential in combating Mycobacterium tuberculosis, including strains that are resistant to multiple drugs. The piperazine core, as found in "6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]," serves as a critical component in the development of new anti-mycobacterial agents. This underscores the compound's relevance in addressing global health challenges related to tuberculosis (Girase et al., 2020).
Exploration in Antineoplastic Agents
The search for novel antineoplastic agents has led to the investigation of piperidine derivatives for their cytotoxic properties against various cancer cell lines. Compounds related to "6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]" have been studied for their potential to induce apoptosis, generate reactive oxygen species, and modulate multi-drug resistance in tumor cells. This research avenue offers promising leads for the development of new cancer therapies (Hossain, Enci, Dimmock, & Das, 2020).
Environmental and Health Perspectives
The broader context of chemical research includes assessing environmental contaminants and their impact on human health. While not directly related to "6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]," studies on related compounds, such as benzidine, offer insights into the potential health risks associated with chemical exposure and underscore the importance of safety in chemical synthesis and application (Choudhary, 1996).
Safety and Hazards
properties
IUPAC Name |
spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-8-14-13(6-1)7-3-4-9-15(14)10-5-11-16-12-15/h1-2,6,8,16H,3-5,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTZRQOJLYTCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2)C3=CC=CC=C3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2558560.png)

![4-(Dimethylsulfamoyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2558565.png)
![1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one](/img/structure/B2558566.png)

![N-benzyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2558569.png)

![N-butyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2558571.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558572.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2558575.png)
![Methyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2558576.png)

![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2558580.png)